Potency Against Wild-Type HIV-1LAI: GRL-05010 vs. GRL-04810 and FDA-Approved Protease Inhibitors
In a head-to-head MTT assay using MT-2 target cells infected with HIV-1LAI, GRL-05010 exhibited an EC50 of 0.003 ± 0.001 µM, which is 3.75-fold less potent than its closest analog GRL-04810 (EC50 0.0008 ± 0.0002 µM) but equipotent to the approved drugs atazanavir (0.005 µM) and darunavir (0.005 µM), and 6.7- to 10-fold more potent than lopinavir (0.020 µM), saquinavir (0.021 µM), and amprenavir (0.03 µM) [1].
| Evidence Dimension | Antiviral EC50 against wild-type HIV-1LAI |
|---|---|
| Target Compound Data | 0.003 ± 0.001 µM |
| Comparator Or Baseline | GRL-04810: 0.0008 ± 0.0002 µM; Darunavir: 0.005 ± 0.001 µM; Atazanavir: 0.005 ± 0.001 µM; Lopinavir: 0.020 ± 0.001 µM; Saquinavir: 0.021 ± 0.001 µM; Amprenavir: 0.03 ± 0.001 µM |
| Quantified Difference | 3.75-fold less potent than GRL-04810; 1.7-fold more potent than darunavir and atazanavir; 6.7- to 10-fold more potent than lopinavir, saquinavir, and amprenavir |
| Conditions | MT-2 cells, 100 TCID50 HIV-1LAI, MTT endpoint, duplicate experiments, mean of three independent assays |
Why This Matters
The 3.75-fold potency difference relative to GRL-04810 demonstrates that even a subtle change in fluorine placement on the bis-THF ring produces a quantitatively distinct antiviral response, making GRL-05010 a critical comparator for SAR studies on bis-THF-based PIs.
- [1] Salcedo Gómez PM, Amano M, Yashchuk S, Mizuno A, Das D, Ghosh AK, Mitsuya H. GRL-04810 and GRL-05010, difluoride-containing nonpeptidic HIV-1 protease inhibitors (PIs) that inhibit the replication of multi-PI-resistant HIV-1 in vitro and possess favorable lipophilicity that may allow blood-brain barrier penetration. Antimicrob Agents Chemother. 2013 Dec;57(12):6110-21. doi: 10.1128/AAC.01420-13. View Source
